Acide clofénique

Vue d'ensemble

Description

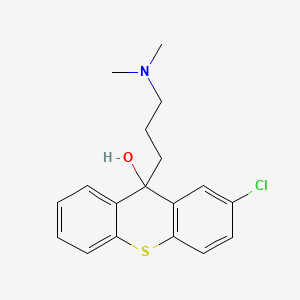

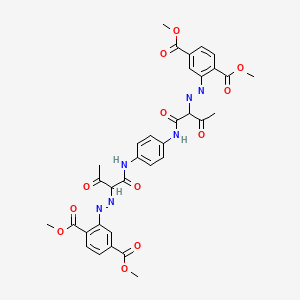

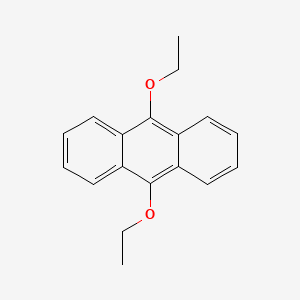

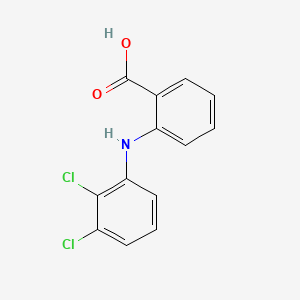

L'acide clofénamique est un médicament anti-inflammatoire non stéroïdien (AINS) appartenant à la classe des acides N-aryl anthraniliques. Il est principalement utilisé pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. La formule chimique de l'acide clofénamique est C13H10ClNO2, et il est connu pour son efficacité dans le traitement de maladies telles que la polyarthrite rhumatoïde et l'arthrose .

Applications De Recherche Scientifique

Clofenamic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential in treating inflammatory diseases, pain management, and fever reduction.

Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds

Mécanisme D'action

Target of Action

Clofenamic acid, a small molecule drug, primarily targets Cyclooxygenases (COXs) . COXs are key enzymes involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever.

Mode of Action

Clofenamic acid acts as an inhibitor of COXs . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by clofenamic acid is the prostaglandin synthesis pathway. By inhibiting COXs, clofenamic acid disrupts the conversion of arachidonic acid to prostaglandins. This disruption can lead to downstream effects such as reduced inflammation and pain .

Pharmacokinetics

The pharmacokinetics of clofenamic acid involve rapid and complete absorption following oral administration . The drug is extensively metabolized in the liver, with the majority of the drug being eliminated via hepatic mechanisms . Only a small percentage of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of clofenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, clofenamic acid can decrease the inflammatory response and alleviate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clofenamic acid. It’s important to note that individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy .

Analyse Biochimique

Biochemical Properties

Clofenamic acid plays a role in biochemical reactions primarily through its action as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . By inhibiting COX, clofenamic acid reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Cellular Effects

Clofenamic acid has various effects on cells, primarily related to its anti-inflammatory action. It can influence cell function by impacting cell signaling pathways, particularly those involving prostaglandins . It can also affect gene expression, particularly of genes involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of clofenamic acid involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

The effects of clofenamic acid can change over time in laboratory settings. For instance, its anti-inflammatory effects may become more pronounced with prolonged exposure

Metabolic Pathways

Clofenamic acid is metabolized primarily in the liver, with the majority of the drug being excreted in the bile

Transport and Distribution

Clofenamic acid is distributed throughout the body after oral administration, with the drug being found in various tissues . It is transported in the blood, primarily bound to plasma proteins

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide clofénamique peut être synthétisé par une réaction de couplage d'Ullmann modifiée. Cette réaction implique la réaction du 2-bromobenzoate de potassium avec des anilines substituées en présence d'acétate de cuivre comme catalyseur. La réaction est effectuée dans un liquide ionique, tel que le chlorure de tétrabutylphosphonium, à une température de 170 °C .

Méthodes de production industrielle : Dans les milieux industriels, l'acide clofénamique est produit par la condensation de l'acide o-chlorobenzoïque avec la m-chloroaniline. Le processus implique la dissolution de l'acide o-chlorobenzoïque dans une base liquide, suivie de l'ajout de m-chloroaniline et de poudre de cuivre. Le mélange est chauffé à 110 °C et porté à reflux pendant plusieurs heures. Le produit est ensuite purifié par extraction acide-base et recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide clofénamique subit diverses réactions chimiques, notamment :

Oxydation : L'acide clofénamique peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir l'acide clofénamique en ses dérivés aminés.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique de l'acide clofénamique.

Réactifs et conditions communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Quinones

Réduction : Amines

Substitution : Dérivés halogénés ou nitrés

4. Applications de la recherche scientifique

L'acide clofénamique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et les activités enzymatiques.

Médecine : Étudié pour son potentiel dans le traitement des maladies inflammatoires, la gestion de la douleur et la réduction de la fièvre.

Industrie : Utilisé dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés

5. Mécanisme d'action

L'acide clofénamique exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), responsable de la synthèse des prostaglandines. En bloquant la COX-1 et la COX-2, l'acide clofénamique réduit la production de prostaglandines, ce qui entraîne une diminution de l'inflammation, de la douleur et de la fièvre .

Comparaison Avec Des Composés Similaires

L'acide clofénamique fait partie de la classe des AINS de type fénamate, qui comprend des composés tels que l'acide méfénamique, l'acide méclofénamique et l'acide flufénamique. Comparé à ces composés, l'acide clofénamique est unique dans son schéma de substitution spécifique sur le cycle aromatique, qui influence ses propriétés pharmacologiques et sa puissance .

Composés similaires :

- Acide méfénamique

- Acide méclofénamique

- Acide flufénamique

L'acide clofénamique se distingue par sa structure chimique spécifique, qui lui confère des avantages thérapeutiques distincts et un profil unique parmi les AINS de type fénamate.

Propriétés

IUPAC Name |

2-(2,3-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFYSWOLCTYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195575 | |

| Record name | Clofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-55-0 | |

| Record name | 2-[(2,3-Dichlorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?

A: While the provided abstract doesn't offer specific solubility values for clofenamic acid in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding clofenamic acid's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of clofenamic acid.

Q2: Can clofenamic acid form salts with rare earth elements? What are the potential applications of these salts?

A: Yes, research indicates that clofenamic acid can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of clofenamic acid have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)